molecular formula C15H12ClNO4 B8706520 2-(4-Chlorophenyl)-2-(4-nitrophenyl)-1,3-dioxolane CAS No. 190898-64-7

2-(4-Chlorophenyl)-2-(4-nitrophenyl)-1,3-dioxolane

Cat. No.: B8706520
CAS No.: 190898-64-7
M. Wt: 305.71 g/mol
InChI Key: FHMVVEJYBMMVDJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(4-nitrophenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C15H12ClNO4 and its molecular weight is 305.71 g/mol. The purity is usually 95%.
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Properties

CAS No.

190898-64-7

Molecular Formula

C15H12ClNO4

Molecular Weight

305.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-(4-nitrophenyl)-1,3-dioxolane

InChI

InChI=1S/C15H12ClNO4/c16-13-5-1-11(2-6-13)15(20-9-10-21-15)12-3-7-14(8-4-12)17(18)19/h1-8H,9-10H2

InChI Key

FHMVVEJYBMMVDJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of (4-chlorophenyl)(4-nitrophenyl)methanone (0.0382 mol), 1,2-ethanediol (0.0764 mol) and 4-methylbenzenesulfonic acid monohydrate 96% (0.19 mol) in methylbenzene (150 ml) was stirred and refluxed in a Dean Stark apparatus for 24 hours. The mixture was washed with K2CO3 (10%) and then with water. The organic layer was dried, filtered off and evaporated. The product was used without further purification, yielding 11.42 g (98%) of 2-(4-chlorophenyl)-2-(4nitro-phenyl)-1,3-dioxolane (interm. 1).
Quantity
0.0382 mol
Type
reactant
Reaction Step One
Quantity
0.0764 mol
Type
reactant
Reaction Step One
Quantity
0.19 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Toluene (1900 ml) was stirred in a round-bottom flask (5 l) using a water separator. (4-Chlorophenyl)(4-nitrophenyl)methanone (250 g) was added portionwise. p-Toluenesulfonic acid (54.5 g) was added portionwise. Ethylene glycol (237.5 g) was poured out into the mixture. The mixture was stirred and refluxed for 48 hours. The solvent was evaporated. The residue was dissolved into ethyl acetate (5 l) and washed twice with a K2CO3 10% solution. The organic layer was separated, dried, filtered and the solvent was evaporated. The residue was stirred in DIPE, filtered off and dried (vacuum, 40° C., 24 hours), yielding 265 g (91%) of 2-(4-chlorophenyl)-2-(4-nitrophenyl)-1,3-dioxolane (interm. 5-a).
Quantity
1900 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Three
Quantity
54.5 g
Type
reactant
Reaction Step Four
Quantity
237.5 g
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Toluene (1900 ml) was stirred in a round-bottom flask (51) using a water separator. (4-Chlorophenyl)(4-nitrophenyl)methanone (250 g) was added portionwise. p-Toluene-sulfonic acid (54.5 g) was added portionwise. Ethylene glycol (237.5 g) was poured out into the mixture. The mixture was stirred and refluxed for 48 hours. The solvent was evaporated. The residue was dissolved into ethyl acetate (5 l) and washed twice with a K2CO3 10% solution. The organic layer was separated, dried (MgSO4), filtered and the solvent was evaporated. The residue was stirred in DIPE, filtered off and dried (vacuum, 40° C., 24 hours), yielding 265 g (91%) of 2-(4-chlorophenyl)-2-(4-nitrophenyl)-1,3-dioxolane (interm. 5-a).
Quantity
1900 mL
Type
reactant
Reaction Step One
[Compound]
Name
( 51 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Three
Quantity
54.5 g
Type
reactant
Reaction Step Four
Quantity
237.5 g
Type
solvent
Reaction Step Five

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